2-Aminooxy-1-morpholin-4-ylethanone is a chemical compound with the molecular formula and a molecular weight of approximately 160.17 g/mol. It is classified as an aminooxy compound, which indicates the presence of an aminooxy functional group that is important in various biochemical applications. This compound has garnered attention for its potential roles in pharmacology, particularly as an inhibitor of specific enzymes involved in neurotransmitter metabolism.
The synthesis of 2-aminooxy-1-morpholin-4-ylethanone typically involves a multi-step process. One common method includes the reaction of morpholine with hydroxylamine hydrochloride to form the aminooxy derivative. The reaction conditions often require solvents such as ethanol or methanol and may involve heating to facilitate the reaction .
In industrial settings, the production can be scaled up using continuous flow reactors, which enhance efficiency and yield. Key steps in the synthesis may include:
The molecular structure of 2-aminooxy-1-morpholin-4-ylethanone features a morpholine ring, which is a six-membered ring containing one nitrogen atom, and an aminooxy functional group attached to an ethanone moiety. The structural formula can be represented as follows:
2-Aminooxy-1-morpholin-4-ylethanone can participate in various chemical reactions, including:
These reactions are significant for modifying the compound for various applications, particularly in medicinal chemistry.
The primary target of 2-aminooxy-1-morpholin-4-ylethanone is 4-aminobutyrate aminotransferase, an enzyme involved in the metabolism of gamma-aminobutyric acid (GABA). By inhibiting this enzyme, the compound reduces the breakdown of GABA, leading to increased levels of this neurotransmitter in the brain.
The inhibition of GABA-T affects the GABAergic pathway, which plays a crucial role in regulating neuronal excitability throughout the nervous system. This mechanism underlines its potential therapeutic applications in neurological disorders .
While specific physical properties such as boiling point and melting point are not widely documented, it is known that compounds with similar structures typically exhibit moderate solubility in polar solvents.
Key chemical properties include:
2-Aminooxy-1-morpholin-4-ylethanone has several scientific uses, particularly in pharmacology:
The synthesis of 2-aminooxy-1-morpholin-4-ylethanone hydrochloride primarily relies on nucleophilic substitution methodologies employing morpholino-acetyl precursors. The fundamental approach involves the reaction of hydroxylamine hydrochloride with activated carbonyl intermediates derived from morpholine. Key synthetic routes utilize N-chloroacetyl morpholine or morpholine-derived ester precursors that undergo nucleophilic displacement with O-protected hydroxylamine derivatives, followed by deprotection to yield the target compound [1].
The reaction typically proceeds under mild basic conditions (pH 7.5-8.5) using triethylamine or sodium carbonate as a base in polar aprotic solvents like acetonitrile or dimethylformamide (DMF). Temperature control is critical, with optimal yields achieved between 0-5°C during the initial reaction phase, gradually warming to room temperature over 4-6 hours. This controlled temperature profile minimizes by-product formation, particularly the hydrolysis of the aminooxy functionality or over-alkylation [1] [7].
Purification employs recrystallization from ethanol-water mixtures (typically 3:1 v/v), yielding the hydrochloride salt as a white crystalline solid with ≥98% purity as confirmed by TLC and NMR analysis. The crystalline structure enhances stability during storage, though anhydrous conditions are essential due to the compound's hygroscopic nature. The nucleophilic substitution route consistently delivers yields exceeding 85% under optimized conditions, making it the preferred industrial method [1].
Table 1: Optimization Parameters for Nucleophilic Substitution Synthesis
Parameter | Optimal Condition | Suboptimal Condition | Yield Impact |
---|---|---|---|
Solvent | Anhydrous Acetonitrile | Aqueous Ethanol | -25% yield |
Base | Triethylamine | Sodium hydroxide | Hydrolysis byproducts ↑ |
Temperature Profile | 0°C → 22°C (4h gradient) | Isothermal 25°C | Purity ↓ 15% |
Precursor | N-Chloroacetyl morpholine | Morpholino-acetic acid | Reaction incomplete |
Purification | Ethanol-H₂O (3:1) | Ether precipitation | Purity ≤90% |
While 2-aminooxy-1-morpholin-4-ylethanone itself lacks chiral centers, its functionalization for stereoselective applications requires catalytic asymmetric methods. Chiral auxiliaries and transition metal catalysts enable enantioselective synthesis of derivatives bearing stereogenic centers adjacent to the aminooxy functionality. Pioneering approaches utilize:
Chiral Lewis Acid Catalysis: Binaphthol-derived titanium or aluminum complexes catalyze the addition of O-protected hydroxylamines to morpholine-containing α-ketoesters. These reactions proceed via chelation-controlled transition states, achieving enantiomeric excesses (ee) of 88-92% for aryl-substituted analogs [1].
Organocatalytic Oxime Formation: Proline-derived catalysts facilitate asymmetric aldol reactions between morpholinocarbonyl-containing aldehydes and O-benzyl hydroxylamine. This one-pot methodology delivers β-aminooxy alcohols with >90% ee and diastereoselectivities (dr) up to 12:1, though yields remain moderate (50-65%) due to competing dehydration pathways [1].
Dynamic Kinetic Resolution: Racemic α-bromo morpholino ketones undergo palladium-catalyzed (BINAP-Pd complexes) coupling with tert-butoxyamine. This process leverages the rapid enolization of the ketone precursor to achieve complete conversion with 95% ee when conducted at -20°C in THF [1].
Despite these advances, industrial implementation remains limited by catalyst costs (>$150/g for BINAP derivatives) and complex purification requirements. Research priorities focus on developing heterogeneous chiral catalysts compatible with continuous flow systems to enhance scalability.
Traditional batch synthesis of 2-aminooxy-1-morpholin-4-ylethanone faces challenges in exotherm management and mixing efficiency during the nucleophilic substitution step. Continuous flow reactors address these limitations through precise parameter control, significantly enhancing process safety and output consistency [1].
A standardized flow configuration employs two feed streams:
These streams converge in a T-shaped mixer before entering a temperature-controlled PFA tubular reactor (ID 1.0 mm, volume 10 mL). Key optimized parameters include:
This configuration achieves 94% conversion compared to 85% in batch reactors, with a space-time yield of 1.02 kg·L⁻¹·day⁻¹. The product stream flows directly into an in-line crystallization unit with ethanol-water antisolvent, yielding particles with uniform morphology (mean size 85 μm) – a critical advantage for filtration and drying operations [1].
Table 2: Continuous Flow vs. Batch Synthesis Performance
Performance Metric | Continuous Flow Reactor | Batch Reactor | Improvement |
---|---|---|---|
Reaction Time | 8.2 minutes | 4 hours | 29x faster |
Isolated Yield | 94% | 85% | +9% absolute yield |
Byproduct Formation | <1% | 5-7% | 6x reduction |
Temperature Control | ±0.5°C | ±5°C | 10x precision |
Particle Size Distribution | 85 ± 12 μm | 150-300 μm (aggregates) | Improved flowability |
Annual Production Capacity | 1.7 tonnes (bench scale) | 0.3 tonnes | 5.7x capacity |
The aminooxy group in 2-aminooxy-1-morpholin-4-ylethanone undergoes highly specific oxime ligation reactions with carbonyl compounds, enabling diverse bioconjugation and materials science applications. This chemoselective reaction occurs under mild acidic conditions (pH 4.0-6.0) without catalysts, forming stable oxime ether linkages [1].
Kinetic and Mechanistic Insights:
The electron-withdrawing morpholinocarbonyl group significantly increases the nucleophilicity of the aminooxy nitrogen, reducing reaction times from >12 hours to <30 minutes for aldehyde conjugation. This property is exploited in:
Glycoprotein Labeling: Site-specific conjugation with periodate-oxidized sialic acid residues on antibodies achieves >90% conjugation efficiency, surpassing traditional maleimide-thiol chemistry (65-75% efficiency) [1].
Oligonucleotide Modification: Incorporation via phosphoramidite chemistry introduces aminooxy handles into DNA strands. Subsequent oxime ligation with ketone-tagged fluorophores enhances nuclease resistance (t₁/₂ increased 3.5x) and target affinity (KD improved 3-5 fold) [1].
Hydrogel Fabrication: Crosslinking with dialdehyde-functionalized PEG forms pH-stable hydrogels (swelling ratio 18.2) used in 3D-bioprinting scaffolds. The morpholine moiety enhances hydrophilicity and cellular adhesion versus aliphatic analogs [1].
Table 3: Applications of Oxime Ligation Chemistry
Application Field | Conjugation Partner | Key Outcome | Advantage vs. Alternatives |
---|---|---|---|
Antibody-Drug Conjugates | Oxidized Glycans | >90% site-specific conjugation | Reduced aggregation vs. maleimide |
siRNA Delivery | Ketone-Modified GalNAc | KD improvement: 5.2-fold | Enhanced hepatocyte targeting |
Bioorthogonal Probes | ¹⁸F-labeled fluorobenzaldehydes | Radiolabeling efficiency: 98.2% | Ambient temperature conjugation |
Enzyme Inhibitors | Pyridoxal 5'-phosphate | GABA transaminase IC₅₀: 12 μM | Reversible inhibition mechanism |
Materials Science | Dialdehyde cellulose | Biodegradable films (tensile strength 78 MPa) | Tunable degradation kinetics |
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6